![molecular formula C18H16Cl2N4O4S B8081963 eIF4E/eIF4G Interaction Inhibitor, 4EGI-1](/img/structure/B8081963.png)
eIF4E/eIF4G Interaction Inhibitor, 4EGI-1
Overview
Description
EIF4E/eIF4G Interaction Inhibitor, 4EGI-1 is a useful research compound. Its molecular formula is C18H16Cl2N4O4S and its molecular weight is 455.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of eIF4E/eIF4G Interaction and Cancer Cell Proliferation : 4EGI-1 is identified as a prototypic inhibitor of the eIF4E/eIF4G interaction, a critical step in translation initiation in eukaryotes. This inhibition prevents the formation of the eIF4F complex and has shown efficacy in reducing human cancer cell proliferation (Mahalingam et al., 2014).
Potential for Molecular Probe Development : 4EGI-1 has potential as a molecular probe for studying mechanisms involved in disorders characterized by loss of physiological restraints on translation initiation, as evidenced by its identification through high-throughput screening using fluorescence polarization assays (Yefidoff-Freedman et al., 2014).
Disruption of eIF4E/eIF4G Association : The compound binds eIF4E, disrupts its association with eIF4G, and inhibits cap-dependent translation, making it a potential strategy for cancer therapy. It exhibits selective effects on oncogenic proteins encoded by weak mRNAs and shows activity against multiple cancer cell lines (Moerke et al., 2007).
Allosteric Mechanism in Inhibiting eIF4E/eIF4G Complex : 4EGI-1 acts through an allosteric mechanism, affecting native correlated motions in eIF4E and increasing fluctuations in part of the eIF4G binding site. This allosteric regulation plays a significant role in inhibiting the eIF4E/eIF4G translation initiation factor complex (Salvi et al., 2016).
Apoptosis Induction and Radiotherapy Sensitivity Enhancement in Cancer : 4EGI-1 induces apoptosis in nasopharyngeal carcinoma cells and enhances sensitivity to radiotherapy. This effect is mediated through DR5 induction and dephosphorylation of 4E-BP1, demonstrating its potential as an anticancer mechanism in nasopharyngeal carcinoma (Wang et al., 2016).
Structural Insights for Drug Development : Structural studies of 4EGI-1 have led to insights for the design of cell-permeable PROTAC-degraders, targeting eIF4E for cancer treatment. The inhibitor i4EG-BiP, which targets an internal binding site of eIF4E, has been developed based on structural details of 4EGI-1, showing promise in disrupting eIF4G binding and inhibiting cancer cell proliferation (Fischer et al., 2021).
Mitochondrial Dysfunction in Glioma Cells : In human glioma U251 cells, 4EGI-1 impairs the assembly of the eIF4F complex, induces apoptosis, and causes mitochondrial dysfunction. This effect is associated with changes in mitochondrial dynamic proteins, suggesting its utility in glioma therapy (Yang et al., 2015).
properties
IUPAC Name |
(2Z)-2-[[4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene]-3-[2-(dihydroxyamino)phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,15,27-28H,8-9H2,(H,21,23)(H,25,26)/b22-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHQOCFTWVDUKE-HMAPJEAMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)NN=C(CC2=CC=CC=C2N(O)O)C(=O)O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N=C(S1)N/N=C(/CC2=CC=CC=C2N(O)O)\C(=O)O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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